molecular formula C9H8ClNO2 B8132060 3-Chloro-2-methoxymethoxy-benzonitrile CAS No. 2065250-28-2

3-Chloro-2-methoxymethoxy-benzonitrile

Cat. No.: B8132060
CAS No.: 2065250-28-2
M. Wt: 197.62 g/mol
InChI Key: OSOCTYCXXJECRW-UHFFFAOYSA-N
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Description

3-Chloro-2-methoxymethoxy-benzonitrile is an organic compound with the molecular formula C9H8ClNO2. It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound is characterized by the presence of a chloro group, a methoxymethoxy group, and a benzonitrile group attached to a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-methoxymethoxy-benzonitrile typically involves the reaction of 3-chloro-2-methoxybenzaldehyde with methoxymethyl chloride in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methoxymethyl chloride. The resulting product is then purified by distillation or recrystallization to obtain the desired compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also include steps for the recovery and recycling of solvents and reagents to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-methoxymethoxy-benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Chloro-2-methoxymethoxy-benzonitrile has various applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in the development of pharmaceuticals and therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-Chloro-2-methoxymethoxy-benzonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This can lead to the formation of covalent bonds and the modification of the biological activity of the target molecules .

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-2-methoxybenzonitrile
  • 3-Chloro-2-methylbenzonitrile
  • 3-Chloro-2-methoxymethylbenzonitrile

Uniqueness

3-Chloro-2-methoxymethoxy-benzonitrile is unique due to the presence of both a chloro group and a methoxymethoxy group on the benzene ring. This combination of functional groups imparts distinct chemical reactivity and properties compared to similar compounds. For example, the methoxymethoxy group can undergo specific reactions that are not possible with a simple methoxy or methyl group .

Properties

IUPAC Name

3-chloro-2-(methoxymethoxy)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO2/c1-12-6-13-9-7(5-11)3-2-4-8(9)10/h2-4H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSOCTYCXXJECRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC1=C(C=CC=C1Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801265936
Record name Benzonitrile, 3-chloro-2-(methoxymethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801265936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2065250-28-2
Record name Benzonitrile, 3-chloro-2-(methoxymethoxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2065250-28-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzonitrile, 3-chloro-2-(methoxymethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801265936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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